Fenretinide-PEG7-Fenretinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenretinide-PEG7-Fenretinide is a synthetic compound that combines fenretinide, a synthetic retinoid derivative, with polyethylene glycol (PEG) spacers. Fenretinide itself is known for its antitumor, anti-inflammatory, and chemopreventive properties . The addition of PEG spacers enhances the solubility and bioavailability of fenretinide, making it more effective for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenretinide-PEG7-Fenretinide typically involves the conjugation of fenretinide with PEG spacers through ester or amide bond formation. One common method is the use of carbodiimide coupling agents to facilitate the reaction between the carboxyl group of fenretinide and the hydroxyl group of PEG . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the integrity of the fenretinide molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain a highly pure compound suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fenretinide-PEG7-Fenretinide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the fenretinide moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenyl ring of fenretinide, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the synthesis of fenretinide derivatives.
Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fenretinide derivatives with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Fenretinide-PEG7-Fenretinide has a wide range of scientific research applications:
Mécanisme D'action
Fenretinide-PEG7-Fenretinide exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases.
Modulation of Retinoid Receptors: Fenretinide binds to retinoid receptors, leading to the upregulation of genes involved in cell differentiation and apoptosis.
Inhibition of IGF-I-Induced Proliferation: The compound inhibits the proliferation of cancer cells by blocking the insulin-like growth factor I (IGF-I) signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
All-trans-retinoic acid (ATRA): A natural retinoid with similar biological activities but lower stability and bioavailability compared to fenretinide.
Bexarotene: Another synthetic retinoid used in cancer therapy, but with a different mechanism of action and side effect profile.
Uniqueness of Fenretinide-PEG7-Fenretinide
This compound stands out due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for more effective delivery and sustained release of the active compound, making it a promising candidate for various therapeutic applications .
Propriétés
IUPAC Name |
[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenyl] 3-[2-[2-[2-[2-[2-[2-[3-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N2O13/c1-53(21-31-63-57(5)19-13-35-69(63,7)8)15-11-17-55(3)51-65(73)71-59-23-27-61(28-24-59)84-67(75)33-37-77-39-41-79-43-45-81-47-49-83-50-48-82-46-44-80-42-40-78-38-34-68(76)85-62-29-25-60(26-30-62)72-66(74)52-56(4)18-12-16-54(2)22-32-64-58(6)20-14-36-70(64,9)10/h11-12,15-18,21-32,51-52H,13-14,19-20,33-50H2,1-10H3,(H,71,73)(H,72,74)/b17-11+,18-12+,31-21+,32-22+,53-15+,54-16+,55-51+,56-52+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZCQNXDAUSPJA-UFPNKLDYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)C=C(C)C=CC=C(C)C=CC4=C(CCCC4(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)/C=C(/C=C/C=C(/C=C/C4=C(CCCC4(C)C)C)\C)\C)/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.